An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone (CAS 2890-83-7): A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone (CAS 2890-83-7): A Privileged Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, a heterocyclic organic compound that has garnered interest within the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, characterization, and potential applications, with a focus on its role as a versatile scaffold in medicinal chemistry.
Introduction: The Significance of the N-Benzoylpiperidine Moiety
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone belongs to the N-benzoylpiperidine class of compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes N-benzoylpiperidine derivatives a rich source of lead compounds in drug discovery. The inherent properties of the piperidine ring, combined with the diverse functionalities that can be introduced via the benzoyl group, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The subject of this guide, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, incorporates an ortho-hydroxyl group on the phenyl ring. This seemingly simple addition has profound implications for its chemical behavior, introducing the potential for intramolecular hydrogen bonding, altering its electronic properties, and providing an additional site for derivatization. These features make it a particularly interesting building block for the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 2890-83-7 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| IUPAC Name | (2-hydroxyphenyl)(piperidin-1-yl)methanone | [1] |
| Synonyms | 2-(piperidine-1-carbonyl)phenol, N-(2-Hydroxybenzoyl)piperidine | [1] |
| Melting Point | 142-143 °C | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | N/A |
The molecular structure of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone features a piperidine ring connected to a 2-hydroxyphenyl group through a carbonyl bridge. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the conformation of the molecule and its reactivity.
Synthesis and Purification
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the coupling of piperidine with salicylic acid using a suitable activating agent, or more directly, with salicyl chloride.
Caption: Proposed synthetic routes to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.
Representative Experimental Protocol (Amide Coupling)
This protocol is a generalized procedure based on common amide bond formation techniques. Researchers should optimize conditions for their specific setup.
Materials:
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Salicylic acid
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Piperidine
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Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: To a solution of salicylic acid (1.0 eq) in anhydrous DCM, add the coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of a coupling additive if necessary (e.g., DMAP). Stir the mixture at 0 °C for 30 minutes.
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Amine Addition: To the activated salicylic acid mixture, add piperidine (1.2 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq).
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.
Purification and Characterization Workflow
Caption: A typical workflow for the purification and characterization of the target compound.
Spectroscopic Characterization
While a complete set of spectra for (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: Expect a complex multiplet pattern in the range of δ 6.8-7.5 ppm for the four protons on the phenyl ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling constants.
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Piperidine Protons: The protons on the piperidine ring will likely appear as broad multiplets in the range of δ 1.5-1.8 ppm (for the C3, C4, and C5 methylenes) and δ 3.4-3.8 ppm (for the C2 and C6 methylenes adjacent to the nitrogen). The broadness is due to the conformational flexibility of the piperidine ring and potential restricted rotation around the amide bond.
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Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group is expected, with a chemical shift that can vary depending on the solvent and concentration (typically δ 9-11 ppm).
¹³C NMR:
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Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of δ 168-172 ppm.
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Aromatic Carbons: Six signals for the aromatic carbons will be present in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.
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Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region, typically between δ 24-27 ppm for C4 and C3/C5, and δ 43-48 ppm for C2/C6.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
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O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
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C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.
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C=O Stretch: A strong absorption band for the amide carbonyl group is expected around 1630-1660 cm⁻¹. The position of this band can be influenced by intramolecular hydrogen bonding.
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C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A C-N stretching vibration is expected in the range of 1200-1350 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the piperidine ring, cleavage of the amide bond, and fragmentation of the hydroxyphenyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Applications and Biological Significance
The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone scaffold is a valuable starting point for the development of a wide range of biologically active molecules. Literature on structurally related compounds suggests several potential therapeutic applications.
Central Nervous System (CNS) Drug Discovery
N-benzoylpiperidine derivatives are well-represented in CNS drug discovery. For instance, fluorinated analogues of (2-hydroxyphenyl)(piperidin-4-yl)methanone are key intermediates in the synthesis of antipsychotic drugs like risperidone. The core structure is amenable to modifications that can modulate affinity and selectivity for various CNS targets, including dopamine and serotonin receptors.
Anti-inflammatory and Immunomodulatory Agents
Derivatives of N-(2-hydroxybenzoyl) amides have been investigated for their anti-inflammatory properties. For example, related N-aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines have been synthesized and evaluated as Toll-Like Receptor 4 (TLR4) antagonists[2]. TLR4 is a key receptor in the innate immune system, and its modulation is a promising strategy for treating inflammatory diseases.
Antimicrobial and Antiparasitic Activity
The N-benzoylpiperidine scaffold has been explored for the development of antimicrobial and antiparasitic agents. Studies on N-benzoyl-2-hydroxybenzamides have shown activity against Plasmodium falciparum (the parasite that causes malaria), trypanosomes, and Leishmania[3]. The ortho-hydroxyl group appears to be important for this activity, potentially through its ability to chelate metal ions essential for pathogen survival.
Catalysis
Beyond medicinal chemistry, derivatives of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone have been investigated for their potential as ligands in catalysis. The combination of the piperidine nitrogen and the phenolic hydroxyl group can create a bidentate chelation site for metal ions, leading to the formation of stable and catalytically active complexes.
Safety and Handling
As there is no specific toxicological data available for (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General information on related compounds provides some guidance.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicity of Piperidines: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Some N-acylpiperidines have shown mutagenic activity in certain assays[4].
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.
A comprehensive risk assessment should be performed before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date safety information.
Conclusion and Future Perspectives
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is a valuable heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis and the presence of multiple functional groups for derivatization make it an attractive starting material for the development of novel compounds with a wide range of potential biological activities.
Future research in this area could focus on several key aspects:
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Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol would facilitate wider access to this compound for research purposes.
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Comprehensive biological screening: A systematic evaluation of the biological activity of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone and a library of its derivatives against a broad range of targets is warranted.
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Structure-Activity Relationship (SAR) studies: Elucidating the SAR of this scaffold will provide valuable insights for the rational design of more potent and selective drug candidates.
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Exploration of new applications: The potential of this compound and its derivatives in areas such as materials science and catalysis remains largely unexplored.
References
- Patel, R. P., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(12), 1334-1339.
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PubChem. Benzoylpiperidine. National Center for Biotechnology Information. Available from: [Link]
- Sova, M., et al. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry, 12(5), 484-493.
-
Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]
- Bonavina, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(11), 3456.
- Google Patents. US7202360B2 - Method for preparing risperidone.
- Google Patents. WO2004020439A2 - Improved process for preparation of risperidone.
- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
-
PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. Available from: [Link]
- E-An Zen, et al. (1984). Mutagenic activity of N-chloropiperidine. Journal of Toxicology and Environmental Health, 14(2-3), 167-175.
- Chibale, K., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(21), 7670-7685.
Sources
- 1. Buy (2-Hydroxy-phenyl)-piperidin-1-yl-methanone | 2890-83-7 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic activity of N-chloropiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
